1-(2-Bromoethyl)-4-fluorobenzene

Catalog No.
S708725
CAS No.
332-42-3
M.F
C8H8BrF
M. Wt
203.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-4-fluorobenzene

CAS Number

332-42-3

Product Name

1-(2-Bromoethyl)-4-fluorobenzene

IUPAC Name

1-(2-bromoethyl)-4-fluorobenzene

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

InChI

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

InChI Key

FLRUNCJXOVYWDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCBr)F

Synonyms

1-(2-Bromoethyl)-4-fluoro-benzene; 1-(2-Bromoethyl)-4-fluorobenzene; 1-Bromo-2-(4-fluorophenyl)ethane; 4-(2-Bromoethyl)-1-fluorobenzene;

Canonical SMILES

C1=CC(=CC=C1CCBr)F

1-(2-Bromoethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.06 g/mol. It appears as a colorless liquid and is classified under the category of halogenated aromatic compounds. The compound features a bromine atom and a fluorine atom attached to a benzene ring, which significantly influences its chemical reactivity and physical properties .

The structure of 1-(2-Bromoethyl)-4-fluorobenzene consists of a fluorobenzene moiety with a bromoethyl group at the para position relative to the fluorine substituent. This configuration is essential for its reactivity in various

Precursor for Radiotracers

1-(2-Bromoethyl)-4-fluorobenzene is a valuable precursor for the synthesis of radiotracers used in Positron Emission Tomography (PET) scans. By incorporating a radioactive fluorine isotope (e.g., 18F) onto the molecule, researchers can create radiolabeled probes that bind to specific targets in the body. These probes then emit positrons, which are detected by PET scanners to visualize and assess various biological processes. For example, a radiotracer derived from 1-(2-Bromoethyl)-4-fluorobenzene has been developed for imaging and studying the enzyme fatty acid amide hydrolase (FAAH) in the brain, which plays a role in regulating mood and pain perception [].

Organic Synthesis Building Block

The presence of both a bromoethyl group and a fluorophenyl group makes 1-(2-Bromoethyl)-4-fluorobenzene a versatile building block for organic synthesis. The bromoethyl group can participate in various substitution and coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex organic molecules. The fluorophenyl group can also influence the reactivity and properties of the final molecule. This compound has been utilized as a starting material for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [, ].

, including:

  • Nucleophilic Substitution Reactions: The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the substitution of the bromine by various nucleophiles.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, such as Grignard reagents or organolithiums, to form biaryl compounds .
  • Hydrobromination: The compound can also be involved in hydrobromination reactions, where it reacts with hydrogen bromide under specific conditions to yield different products .

Several methods exist for synthesizing 1-(2-Bromoethyl)-4-fluorobenzene:

  • Bromination of 4-Fluorotoluene: One common method involves the bromination of 4-fluorotoluene using bromine or hydrogen bromide in the presence of a suitable solvent under controlled conditions. This reaction introduces the bromoethyl group at the desired position on the aromatic ring.
  • Hydrobromination Reaction: Another synthesis route includes hydrobromination of alkenes followed by substitution reactions to introduce the fluorine atom at the para position .

The yield and selectivity of these reactions can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

1-(2-Bromoethyl)-4-fluorobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for creating more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials due to its unique electronic properties imparted by the halogen substituents.
  • Research: It is often used in research settings for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 1-(2-Bromoethyl)-4-fluorobenzene primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help understand how this compound can be used as a building block in synthesizing more complex organic molecules. The interactions are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Several compounds share structural similarities with 1-(2-Bromoethyl)-4-fluorobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1-(2-Chloroethyl)-4-fluorobenzeneC8H8ClFChlorine instead of bromine; different reactivity profile.
1-(2-Bromoethyl)-3-fluorobenzeneC8H8BrFFluorine at the meta position; alters steric effects.
1-(2-Iodoethyl)-4-fluorobenzeneC8H8IFIodine substituent; typically more reactive than bromine.
1-(2-Bromoethyl)-4-methylbenzeneC9H10BrMethyl group adds bulk; affects solubility and reactivity.

These compounds highlight the uniqueness of 1-(2-Bromoethyl)-4-fluorobenzene due to its specific combination of bromine and fluorine substituents on an aromatic ring, which influences both its chemical behavior and potential applications in synthesis and material science.

Organofluorine chemistry has evolved significantly since its inception in the 19th century, providing context for understanding the importance of compounds like 1-(2-Bromoethyl)-4-fluorobenzene. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This discovery marked the beginning of organofluorine chemistry as a distinct field. By 1862, Alexander Borodin had pioneered a method of halogen exchange that remains fundamental to modern synthesis of organofluorine compounds.

The historical development of organofluorine chemistry encountered significant challenges due to fluorine's extreme reactivity. Early chemists, including Henri Moissan, discovered that elemental fluorine was prone to explosive reactions when mixed with organic compounds. This led to the development of alternative fluorinating methodologies using fluoride salts and hydrogen fluoride. Frédéric Swarts introduced antimony fluoride as a fluorinating agent in 1898, which became a crucial advancement in the synthesis of organofluorine compounds.

The mid-20th century witnessed substantial growth in organofluorine chemistry, particularly following the discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett in 1938. The subsequent development of electrophilic fluorinating methodologies in the late 1940s, including CoF₃ and electrochemical fluorination techniques developed by Joseph H. Simons, allowed for more sophisticated synthesis of carbon-fluorine bonds without the dangers associated with elemental fluorine.

This historical progression established the foundation for modern synthetic approaches to compounds like 1-(2-Bromoethyl)-4-fluorobenzene, which represents the continuing evolution of organofluorine chemistry into increasingly specialized and application-specific directions.

SN2 Mechanistic Studies

The SN2 mechanism represents the predominant pathway for nucleophilic substitution reactions involving 1-(2-Bromoethyl)-4-fluorobenzene. The compound exhibits characteristic SN2 reactivity due to the primary nature of the bromoethyl carbon, which allows unobstructed backside attack by nucleophiles [2]. The mechanism proceeds through a concerted process where bond formation with the nucleophile and bond breaking with the bromide leaving group occur simultaneously, resulting in inversion of stereochemistry at the reactive carbon center [2].

Kinetic studies demonstrate that 1-(2-Bromoethyl)-4-fluorobenzene follows second-order kinetics, with rate constants typically ranging from 10⁻² to 10⁻⁴ M⁻¹s⁻¹ depending on the nucleophile strength and reaction conditions . The activation energies for these transformations generally fall within 15-25 kcal/mol, reflecting the energy barrier associated with the transition state formation [2]. The reaction proceeds optimally in polar aprotic solvents, where the nucleophile remains highly solvated and reactive.

The bromine atom serves as an excellent leaving group due to its ability to stabilize negative charge through polarizability effects. The carbon-bromine bond dissociation occurs concertedly with nucleophile approach, generating a trigonal bipyramidal transition state geometry where the nucleophile, carbon center, and bromide are collinear [2]. This geometry facilitates efficient orbital overlap and minimizes steric repulsion during the bond-forming and bond-breaking processes.

Electronic Effects of Fluorine Substituent

The para-fluorine substituent exerts significant electronic influence on the nucleophilic substitution reactions of 1-(2-Bromoethyl)-4-fluorobenzene. Fluorine, being the most electronegative element, withdraws electron density from the aromatic ring through strong inductive effects [3] [4]. This electron withdrawal extends through the ring system and affects the reactivity of the bromoethyl side chain, though the effect is attenuated by the distance between the fluorine and the reactive site.

The inductive effect of fluorine manifests in several ways during SN2 reactions. First, the electron-withdrawing nature of fluorine slightly destabilizes the ground state of the molecule by reducing electron density at the reactive carbon [4]. Second, the fluorine substituent can stabilize the transition state through electrostatic interactions with the developing negative charge on the leaving bromide group [3]. These combined effects result in a modest acceleration of SN2 reactions compared to the unsubstituted analog.

Computational studies utilizing natural population analysis reveal that the fluorine substituent induces a partial positive charge development at the para-carbon of approximately +0.15 units, which propagates through the aromatic system [4]. This charge distribution creates an electrostatic environment that favors nucleophilic attack at the bromoethyl carbon. The effect is more pronounced with electron-rich nucleophiles such as amines and alkoxides, which experience enhanced attraction to the electron-deficient reactive site.

Comparative kinetic studies demonstrate that chlorine substitution produces approximately 30% greater rate enhancement than fluorine substitution in similar reactions [6]. This difference arises from chlorine's larger atomic radius and greater polarizability, which allows for more effective stabilization of transition state charge distributions. However, fluorine's unique electronic properties, including its compact size and high electronegativity, provide distinct advantages in terms of selectivity and functional group tolerance.

Steric Hindrance Considerations

Steric factors play a crucial role in determining the efficiency and selectivity of nucleophilic substitution reactions involving 1-(2-Bromoethyl)-4-fluorobenzene. The primary nature of the bromoethyl carbon minimizes steric hindrance around the reactive center, allowing facile approach of nucleophiles from the backside trajectory required for SN2 mechanism [7] [8]. The aromatic ring, while bulky, is positioned sufficiently distant from the reactive site to avoid significant steric interference under normal reaction conditions.

The fluorine substituent contributes minimal steric bulk due to its small van der Waals radius (1.35 Å), which is only slightly larger than hydrogen (1.20 Å) [7]. This compact size ensures that fluorine substitution does not introduce appreciable steric hindrance that would impede nucleophilic approach or destabilize transition state geometries. The meta and ortho positions relative to the bromoethyl group remain sterically accessible for further functionalization without compromising reactivity.

However, steric considerations become more significant when bulky nucleophiles are employed. Tertiary amines, hindered alkoxides, and organometallic reagents may experience reduced reaction rates due to unfavorable steric interactions during the approach phase [8] [9]. These effects manifest as increased activation energies and decreased pre-exponential factors in the Arrhenius equation, leading to overall reduction in reaction efficiency.

The ethylene linker between the aromatic ring and the bromine leaving group provides optimal spacing for SN2 reactivity. This two-carbon chain length prevents direct interaction between the aromatic π-system and the developing transition state, while maintaining sufficient electronic communication for substituent effects to influence reactivity [7]. Longer alkyl chains would further attenuate electronic effects, while shorter chains might introduce destabilizing steric interactions with the aromatic ring.

Radical Reaction Mechanisms

Homolytic Cleavage Dynamics

Homolytic cleavage represents a fundamental initiation pathway for radical reactions involving 1-(2-Bromoethyl)-4-fluorobenzene. The carbon-bromine bond in this compound exhibits moderate strength with a bond dissociation energy of approximately 70-75 kcal/mol, making it accessible for homolytic cleavage under thermal or photochemical conditions [10] [11]. The cleavage process follows first-order kinetics and proceeds through a concerted mechanism where the shared electron pair is distributed equally between the carbon and bromine atoms.

Thermal initiation of homolytic cleavage typically requires temperatures in the range of 80-120°C, depending on the specific reaction conditions and presence of radical initiators [11] [12]. The activation energy for C-Br bond homolysis is approximately 65-70 kcal/mol, reflecting the energy required to reach the transition state where the bond is sufficiently elongated for electron redistribution [10]. Photochemical initiation offers an alternative pathway with lower energy requirements, utilizing UV radiation to promote the molecule to an excited state that facilitates bond dissociation.

The homolytic cleavage generates two radical species: a primary benzylic radical and a bromine atom [12] [13]. The carbon-centered radical adopts a planar geometry with the unpaired electron occupying a p-orbital perpendicular to the molecular plane [14]. This geometric arrangement allows for optimal overlap with the aromatic π-system, providing significant stabilization through resonance delocalization. The bromine atom, being highly electrophilic, readily abstracts hydrogen from available C-H bonds or participates in further radical chain processes.

Computational studies using density functional theory methods reveal that the homolytic cleavage transition state exhibits significant ionic character, with partial positive charge development on the carbon center and negative charge accumulation on the bromine atom [15]. This charge separation reflects the difference in electronegativity between carbon and bromine and influences the reaction energetics and selectivity patterns observed in radical transformations.

Electron Transfer Processes

Electron transfer mechanisms provide alternative pathways for radical formation from 1-(2-Bromoethyl)-4-fluorobenzene, particularly under reductive conditions or in the presence of single-electron donors [16] [17]. These processes typically involve the initial formation of a radical anion through acceptance of an electron from metals such as lithium or sodium, or from excited-state photosensitizers in photoredox catalysis [17] [18].

The one-electron reduction of 1-(2-Bromoethyl)-4-fluorobenzene occurs preferentially at the carbon-bromine bond, leading to spontaneous fragmentation and formation of the benzylic radical along with bromide anion [19] [20]. The reduction potential for this process typically ranges from -1.5 to -2.0 V versus standard calomel electrode, depending on the solvent system and supporting electrolyte [18]. This relatively negative potential reflects the stability of the starting material and the energy required to populate the antibonding σ* orbital of the C-Br bond.

Photoinduced electron transfer represents a particularly valuable approach for generating radicals under mild conditions [16]. The process involves excitation of a photosensitizer, such as ruthenium tris(bipyridine) complexes or organic dyes, followed by electron transfer to the substrate [18]. The excited-state reduction potential of these photosensitizers typically ranges from +0.8 to +1.3 V, providing sufficient driving force for electron transfer to electron-deficient substrates while maintaining selectivity for specific functional groups.

The fluorine substituent influences electron transfer processes through its strong electron-withdrawing effects, which lower the reduction potential of the aromatic ring and enhance the electrophilicity of the overall molecule [21]. This electronic perturbation facilitates electron acceptance and accelerates subsequent fragmentation processes. The effect is particularly pronounced in photoredox catalysis, where the enhanced electrophilicity enables efficient quenching of excited-state photosensitizers and promotes high quantum yields for radical formation.

Radical Stabilization Effects

The radical intermediate formed from 1-(2-Bromoethyl)-4-fluorobenzene benefits from significant stabilization through multiple electronic effects, primarily involving resonance delocalization into the aromatic π-system [22] [23]. The benzylic radical character allows for extensive delocalization of the unpaired electron across the aromatic ring, distributing the radical density over multiple carbon atoms and substantially lowering the overall energy of the system.

Resonance stabilization in benzylic radicals typically provides 12-15 kcal/mol of stabilization compared to primary alkyl radicals [23] [24]. This stabilization arises from the overlap between the singly-occupied p-orbital on the benzylic carbon and the π-orbitals of the aromatic ring, creating a delocalized molecular orbital system [22]. The stabilization is maximized when the radical center adopts a planar geometry that optimizes orbital overlap with the aromatic π-system.

The para-fluorine substituent introduces additional stabilization through captodative effects, where the electron-withdrawing fluorine interacts favorably with the electron-rich radical center [25] [26]. This interaction manifests as enhanced spin delocalization toward the fluorine-substituted carbon, providing modest additional stabilization of 2-3 kcal/mol [26]. The effect is primarily electronic rather than steric, as fluorine's small size minimizes geometric distortions that might compromise orbital overlap.

Hyperconjugation effects from the methylene group adjacent to the radical center provide further stabilization through σ-bond donation into the singly-occupied molecular orbital [23] [27]. The C-H bonds of the methylene group can align appropriately to maximize overlap with the radical p-orbital, contributing approximately 3-5 kcal/mol of additional stabilization [27]. This hyperconjugative stabilization is particularly important for primary radicals, where other stabilizing interactions are limited.

Computational analysis using natural bond orbital methods reveals that the radical density in the fluorinated benzylic radical is distributed approximately 60% on the benzylic carbon, 35% across the aromatic ring, and 5% on the fluorine substituent [25]. This distribution reflects the relative contributions of different stabilization mechanisms and provides insight into the reactivity patterns and selectivity observed in subsequent radical transformations.

Computational Studies on Reaction Pathways

Transition State Modeling

Computational modeling of transition states for reactions involving 1-(2-Bromoethyl)-4-fluorobenzene employs sophisticated quantum mechanical methods to characterize the critical points along reaction coordinates [28] [29]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide reliable geometries and energetics for transition state structures, typically achieving accuracies within 0.02-0.05 Å for bond lengths and 2-5 kcal/mol for relative energies [30] [31].

For SN2 transition states, the calculations reveal a characteristic trigonal bipyramidal geometry around the reactive carbon center, with the nucleophile and leaving group positioned at axial positions and the carbon-carbon bond vectors occupying equatorial positions [32] [33]. The C-nucleophile and C-bromide distances in the transition state typically range from 2.0-2.2 Å and 2.4-2.6 Å respectively, representing partial bond formation and breaking [29]. The fluorine substituent adopts a position that minimizes steric interactions while maximizing electronic stabilization of the developing charge distribution.

Machine learning approaches have recently been applied to accelerate transition state prediction for this class of compounds [28] [34]. Convolutional neural networks trained on quantum chemical datasets can generate high-quality initial guesses for transition state optimization with success rates exceeding 80% [29]. These methods reduce the computational time required for transition state location from hours or days to seconds, enabling high-throughput screening of reaction conditions and substrates.

Validation of computed transition states requires confirmation of several critical properties: possession of exactly one imaginary vibrational frequency corresponding to the reaction coordinate, connectivity to reactants and products via intrinsic reaction coordinate calculations, and reasonable geometric parameters compared to experimental or high-level theoretical benchmarks [35] [32]. For 1-(2-Bromoethyl)-4-fluorobenzene systems, the imaginary frequencies typically range from 300-800 cm⁻¹, with the vibrational mode predominantly involving motion along the nucleophile-carbon-bromide axis.

Electronic Distribution Analysis

Electronic distribution analysis provides fundamental insights into the charge redistribution and orbital interactions that govern reaction mechanisms involving 1-(2-Bromoethyl)-4-fluorobenzene [30] [31]. Quantum chemical calculations reveal distinct patterns of electron density localization and delocalization that correlate directly with observed reactivity trends and selectivity patterns. These analyses employ various computational tools including natural population analysis, atoms in molecules theory, and electrostatic potential mapping.

The ground state electronic structure exhibits characteristic features of substituted aromatic compounds, with the fluorine substituent creating regions of depleted electron density through inductive effects [31]. Natural population analysis reveals that fluorine carries a partial negative charge of approximately -0.35 units, while the para-carbon exhibits a corresponding positive charge of +0.15 units [4]. This charge distribution extends through the aromatic ring system and influences the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack.

During SN2 transition state formation, significant charge redistribution occurs as the nucleophile approaches and the bromide begins to dissociate [36]. The developing negative charge on the bromide leaving group is partially stabilized by favorable electrostatic interactions with the electron-deficient aromatic ring [31]. Simultaneously, the nucleophile experiences charge depletion as electron density is transferred toward the forming C-nucleophile bond. The fluorine substituent facilitates this process by providing an electron-withdrawing environment that stabilizes the accumulating negative charge.

Molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the aromatic ring with significant contribution from the para-carbon bearing the fluorine substituent [30]. This orbital accepts electron density during nucleophilic attack, explaining the enhanced reactivity compared to unsubstituted analogs. The highest occupied molecular orbital (HOMO) is predominantly π-bonding in character with minimal contribution from the aliphatic side chain, consistent with the lack of direct orbital overlap between the aromatic system and the reactive site.

Electrostatic potential surfaces generated from the electron density provide visual representations of the electronic environment surrounding the molecule [31]. These surfaces reveal regions of positive electrostatic potential around the bromoethyl carbon and negative potential concentrated around the fluorine substituent. The magnitude and spatial distribution of these potentials correlate well with experimental observations of nucleophilic selectivity and reaction rates.

Reaction Energy Profiles

Comprehensive reaction energy profiles for transformations of 1-(2-Bromoethyl)-4-fluorobenzene provide quantitative insight into the thermodynamic and kinetic factors controlling reaction outcomes [37] [38]. These profiles map the potential energy surface along the minimum energy pathway connecting reactants, transition states, and products, revealing the relative stabilities of intermediates and the magnitude of activation barriers. Construction of accurate energy profiles requires careful consideration of solvent effects, zero-point energy corrections, and thermal contributions to the free energy.

For typical SN2 reactions, the energy profiles exhibit characteristic single-barrier shapes with smooth energy changes from reactants through the transition state to products [39] [40]. The activation energies typically range from 15-25 kcal/mol depending on the nucleophile strength and solvent environment [38]. Exergonic reactions with strongly nucleophilic reagents such as alkoxides show reaction energies of -15 to -25 kcal/mol, while less nucleophilic species like water produce nearly thermoneutral transformations.

Solvation effects significantly influence the energy profiles, particularly for reactions involving charged nucleophiles [37] [35]. Polar protic solvents stabilize ionic species through hydrogen bonding and electrostatic interactions, leading to reduced activation energies but also decreased driving forces for product formation. Continuum solvation models such as the polarizable continuum model (PCM) provide reliable estimates of these effects with typical accuracies of 1-3 kcal/mol compared to experimental measurements [35].

The fluorine substituent modifies the energy profile through several mechanisms, primarily involving stabilization of the transition state and products relative to the reactants [21]. Electronic structure calculations indicate that fluorine's electron-withdrawing effects lower the energy of charge-separated species, resulting in earlier transition states and reduced intrinsic barriers [41]. This Hammond effect manifests as improved reaction rates and altered selectivity patterns compared to unsubstituted analogs.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluorophenethyl bromide

Dates

Last modified: 08-15-2023

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